5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
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Overview
Description
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis or solid-phase synthesis to improve yield and efficiency .
Chemical Reactions Analysis
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The compound can undergo thermal cyclization to form more complex triazine derivatives.
Nucleophilic Addition: The methoxymethyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives with enhanced biological activity .
Scientific Research Applications
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s antimicrobial properties are likely due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the development of pharmaceuticals with antimicrobial properties.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
30855-40-4 |
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Molecular Formula |
C7H8ClN5O |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
5-chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8ClN5O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H,11,12)(H,9,10,13) |
InChI Key |
ITYRSGZBNHBOFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(NN1)N=CN=C2Cl |
Origin of Product |
United States |
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